molecular formula C12H5FN2O B13132524 2-(4-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

2-(4-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B13132524
M. Wt: 212.18 g/mol
InChI Key: OJVZXOPQFAJEIY-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is an organic compound known for its electron-deficient properties. It is commonly used as a building block in the synthesis of non-fullerene acceptors for organic photovoltaic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between an aldehyde and malononitrile in the presence of a base such as piperidine or pyridine . The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves using continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols or amines .

Scientific Research Applications

2-(4-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its electron-deficient nature, which allows it to participate in electron transfer processes. This property makes it an effective component in organic photovoltaic devices, where it facilitates the transfer of electrons between different molecular components .

Biological Activity

2-(4-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, a compound with notable electron-deficient properties, has garnered attention in various scientific fields, particularly in organic chemistry and biology. Its unique structure allows it to participate in significant biological activities, making it a valuable compound for research and application.

The molecular formula of this compound is C12_{12}H5_5FN2_2O with a molecular weight of 212.18 g/mol. The compound is characterized by its electron-deficient nature, which enhances its reactivity in various chemical environments.

PropertyValue
Molecular FormulaC12_{12}H5_5FN2_2O
Molecular Weight212.18 g/mol
IUPAC Name2-(4-fluoro-3-oxoinden-1-ylidene)propanedinitrile
InChI KeyOJVZXOPQFAJEIY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to facilitate electron transfer processes. This property is particularly useful in applications such as organic photovoltaic devices and molecular interactions in biological systems. The mechanism involves the stabilization of charge-separated states, which is crucial for effective electron transport.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antitumor Activity:
Studies have shown that derivatives of indene compounds can exhibit significant antitumor properties. For instance, the compound's structural analogs have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their potential as therapeutic agents .

Antibacterial and Antifungal Properties:
Compounds similar to this compound have been evaluated for their antibacterial and antifungal activities. Preliminary results suggest that these compounds can inhibit the growth of certain pathogenic bacteria and fungi, highlighting their potential as antimicrobial agents .

Case Study 1: Antitumor Efficacy

In a study published in PMC, researchers synthesized various derivatives of indane compounds and evaluated their antitumor efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis of pyrazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The synthesized compounds demonstrated varying degrees of effectiveness, with some exhibiting IC50 values lower than those of standard antibiotics .

Properties

Molecular Formula

C12H5FN2O

Molecular Weight

212.18 g/mol

IUPAC Name

2-(4-fluoro-3-oxoinden-1-ylidene)propanedinitrile

InChI

InChI=1S/C12H5FN2O/c13-10-3-1-2-8-9(7(5-14)6-15)4-11(16)12(8)10/h1-3H,4H2

InChI Key

OJVZXOPQFAJEIY-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C#N)C#N)C2=C(C1=O)C(=CC=C2)F

Origin of Product

United States

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